

# SYHA1815: A Technical Guide to a Novel RET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**SYHA1815** is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers, including those with gatekeeper mutations that confer resistance to other therapies. This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical evaluation of **SYHA1815**, with a focus on the experimental data and methodologies that underpin our current understanding of this promising therapeutic agent.

# **Chemical Structure and Properties**

**SYHA1815** is a small molecule inhibitor with the chemical formula C27H26ClF4N5O. Its systematic IUPAC name is 3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide hydrochloride.[1]



| Property          | Value                                                                                                                                     |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 2760195-67-1                                                                                                                              |  |
| Molecular Formula | C27H26CIF4N5O                                                                                                                             |  |
| Molecular Weight  | 547.98 g/mol                                                                                                                              |  |
| IUPAC Name        | 3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-<br>((4-methylpiperazin-1-yl)methyl)-3-<br>(trifluoromethyl)phenyl)benzamide hydrochloride |  |

# Mechanism of Action: RET Inhibition and Downstream Signaling

**SYHA1815** exerts its anti-cancer effects by selectively inhibiting the kinase activity of both wild-type and mutant forms of the RET protein.[2] This inhibition disrupts downstream signaling pathways that are critical for the proliferation and survival of RET-driven cancer cells. A key mechanism is the induction of G1 cell-cycle arrest through the downregulation of the c-Myc oncogene.[2]

# **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway affected by **SYHA1815**:





Click to download full resolution via product page

Caption: **SYHA1815** inhibits RET kinase, leading to c-Myc downregulation and G1 cell-cycle arrest.

# **Preclinical Efficacy: Quantitative Data**

**SYHA1815** has demonstrated potent and selective inhibitory activity against RET kinase and RET-driven cancer cell lines.



**In Vitro Kinase Inhibition** 

| Target        | IC50 (nmol/L) |
|---------------|---------------|
| Wild-type RET | $0.9 \pm 0.1$ |
| RET V804M     | 3.1 ± 0.1     |
| RET V804L     | $6.8 \pm 0.9$ |

Data from in vitro kinase assays.[1]

**Cellular Proliferation Inhibition** 

| Cell Line                 | RET Status        | IC50 (SYHA1815,<br>nmol/L) | IC50 (Cabozantinib, nmol/L) |
|---------------------------|-------------------|----------------------------|-----------------------------|
| ТТ                        | RET (C634W)       | Not Specified              | Not Specified               |
| BaF3-KIF5B-RET<br>(WT)    | Wild-type         | Potent Inhibition          | Potent Inhibition           |
| BaF3-KIF5B-RET<br>(V804M) | Gatekeeper Mutant | Potent Inhibition          | Resistant                   |
| BaF3-KIF5B-RET<br>(V804L) | Gatekeeper Mutant | Potent Inhibition          | Resistant                   |

Data from cell proliferation assays.[1] **SYHA1815** effectively inhibits the proliferation of cells driven by both wild-type RET and the V804M/L gatekeeper mutants, which are resistant to multikinase inhibitors like cabozantinib.[1]

# **Experimental Protocols**In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **SYHA1815** against wild-type and mutant RET kinases.

Methodology:



- Recombinant RET kinase (wild-type, V804M, or V804L mutants) is incubated with a kinase buffer containing ATP and a substrate peptide.
- SYHA1815 is added in a series of dilutions.
- The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## **Cell Proliferation Assay**

Objective: To assess the anti-proliferative effect of SYHA1815 on RET-driven cancer cell lines.

#### Methodology:

- Cancer cell lines (e.g., TT, BaF3-KIF5B-RET) are seeded in 96-well plates.
- After allowing the cells to adhere, they are treated with various concentrations of SYHA1815
  or a control compound (e.g., cabozantinib).
- Cells are incubated for a period of 72 hours.
- Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
- The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

## **Cell Cycle Analysis**

Objective: To determine the effect of **SYHA1815** on cell cycle distribution.

Methodology:



- Cells are treated with SYHA1815 or a vehicle control for a specified duration (e.g., 24 or 48 hours).
- Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
- Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
- The DNA content of the cells is analyzed by flow cytometry.
- The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

# **Experimental Workflow: Cell Cycle Analysis**

The following diagram outlines the workflow for analyzing the effect of **SYHA1815** on the cell cycle.





Click to download full resolution via product page

Caption: Workflow for determining the impact of **SYHA1815** on cell cycle distribution.

# Conclusion

**SYHA1815** is a highly promising selective RET inhibitor with potent activity against both wild-type and clinically relevant mutant forms of the RET kinase. Its mechanism of action, involving



the downregulation of c-Myc and subsequent G1 cell-cycle arrest, provides a strong rationale for its continued development as a targeted therapy for patients with RET-driven malignancies. The experimental data and protocols outlined in this guide provide a solid foundation for further research and clinical investigation of **SYHA1815**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. The Novel RET Inhibitor SYHA1815 Inhibits RET-Driven Cancers and Overcomes
   Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SYHA1815: A Technical Guide to a Novel RET Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15537954#what-is-the-chemical-structure-of-syha1815]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com